An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Thiobenzanilide
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Thiobenzanilide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobenzanilide, a fascinating and pharmacologically significant molecule, stands as a cornerstone in the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, molecular weight, and core physicochemical properties. By delving into its synthesis, spectroscopic signature, and three-dimensional architecture, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this versatile scaffold. Our focus extends beyond a mere recitation of facts to an exploration of the underlying principles that govern its behavior, thereby empowering informed decision-making in experimental design and drug discovery endeavors.
Core Molecular Identity
Thiobenzanilide, systematically named N-phenylbenzenecarbothioamide, is an organic compound characterized by a thioamide functional group linking two phenyl rings.
Chemical Structure
The structural formula of Thiobenzanilide is C₁₃H₁₁NS. Its architecture consists of a central thioamide linkage (-C(=S)NH-) where the carbon atom is bonded to a phenyl group and the nitrogen atom is bonded to another phenyl group.
Caption: 2D Chemical Structure of Thiobenzanilide
A key structural feature of thioamides is the existence of (E) and (Z) rotamers due to the partial double bond character of the C-N bond. This restricted rotation can lead to the presence of different conformers in solution.
Molecular Weight and Formula
The molecular properties of Thiobenzanilide are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NS |
| Molecular Weight | 213.30 g/mol |
| Monoisotopic Mass | 213.06122 Da |
Synthesis of Thiobenzanilide
The synthesis of Thiobenzanilide can be achieved through several methods, with the most common being the thionation of the corresponding amide, benzanilide.
Thionation of Benzanilide using Lawesson's Reagent
A widely employed and efficient method for the synthesis of thioamides is the reaction of the corresponding amide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Reaction Scheme:
Caption: Synthesis of Thiobenzanilide via Lawesson's Reagent.
Experimental Protocol:
-
To a solution of benzanilide in an anhydrous solvent such as toluene, Lawesson's reagent is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure Thiobenzanilide.
Mechanism of Action for Lawesson's Reagent:
The thionation process with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group of the amide to the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound.
Willgerodt-Kindler Reaction
An alternative synthetic route is the Willgerodt-Kindler reaction, which involves the reaction of an aryl methyl ketone (acetophenone), an amine (aniline), and elemental sulfur. A modification of this reaction uses an aldehyde (benzaldehyde) in place of the ketone.
Reaction Scheme:
Caption: Willgerodt-Kindler Synthesis of Thiobenzanilide.
Experimental Protocol:
-
A mixture of benzaldehyde, aniline, and elemental sulfur is prepared in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
A catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O), can be added to improve the reaction rate and yield.
-
The mixture is heated, and the progress of the reaction is monitored.
-
After the reaction is complete, the mixture is cooled and worked up by extraction and purification, typically by chromatography.
Spectroscopic Characterization
The structural elucidation of Thiobenzanilide relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework.
Infrared (IR) Spectroscopy
The IR spectrum of Thiobenzanilide displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching vibration |
| ~1530 | Amide II band (δNH/νCN) |
| ~1350-1150 | Thioamide C=S stretching |
| ~1600, ~1490 | C=C aromatic ring stretching |
| ~750, ~690 | C-H out-of-plane bending (monosubstituted benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon-hydrogen framework of Thiobenzanilide. Due to the presence of (E) and (Z) rotamers, the NMR spectra can exhibit sets of signals for each conformer, with the ratio depending on the solvent and temperature.
¹H NMR:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
Amide Proton: A broad singlet for the N-H proton, with its chemical shift being solvent and concentration-dependent.
¹³C NMR:
-
Thiocarbonyl Carbon: A characteristic downfield signal for the C=S carbon, typically in the range of δ 190-210 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 120-145 ppm) for the carbons of the phenyl rings.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of Thiobenzanilide would be expected to show a prominent molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve cleavage of the thioamide bond, leading to characteristic fragment ions.
Expected Fragmentation Pathways:
-
[M]⁺• at m/z 213: The molecular ion.
-
[C₆H₅CS]⁺ at m/z 121: Resulting from the cleavage of the C-N bond.
-
[C₆H₅NH]⁺• at m/z 92: From cleavage of the C-N bond with charge retention on the aniline fragment.
-
[C₆H₅]⁺ at m/z 77: Phenyl cation from further fragmentation.
Caption: Plausible Mass Spectrometry Fragmentation of Thiobenzanilide.
Physicochemical Properties
The physicochemical properties of Thiobenzanilide are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Melting Point | 99-102 °C |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and acetone. Sparingly soluble in alcohols and poorly soluble in water. |
| pKa | The thioamide proton is weakly acidic. The exact pKa in water is not readily available in the literature, but it is expected to be significantly higher than that of a carboxylic acid. The aniline nitrogen is not basic due to resonance delocalization of the lone pair into the thiocarbonyl group. |
Biological Significance and Applications
Thiobenzanilide and its derivatives have garnered significant interest in the field of drug discovery due to their broad spectrum of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of Thiobenzanilide derivatives against various cancer cell lines, including melanoma and lung adenocarcinoma. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through pathways that include:
-
Mitochondrial Dysfunction: Leading to the loss of mitochondrial membrane potential and a decrease in ATP synthesis.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the cancer cells.
-
Caspase Activation: Triggering the cascade of enzymes responsible for executing apoptosis.
Some derivatives have shown selectivity for cancer cells over normal cells, highlighting their potential as therapeutic candidates.
Antimicrobial and Other Activities
Beyond their anticancer effects, thiobenzanilides have also been reported to possess antifungal, antibacterial, and spasmolytic properties. This diverse pharmacological profile underscores the value of the thiobenzanilide scaffold in medicinal chemistry.
Structure-Activity Relationships (SAR)
The biological activity of Thiobenzanilide derivatives is highly dependent on the nature and position of substituents on the phenyl rings. Key SAR observations include:
-
Electron-withdrawing groups on the phenyl rings, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, have been shown to enhance anticancer activity.
-
The position of substituents can significantly impact potency and selectivity.
-
Modifications to the thioamide linkage can also modulate biological activity.
Understanding these SARs is crucial for the rational design of new and more effective Thiobenzanilide-based drugs.
Conclusion
Thiobenzanilide is a molecule of significant chemical and pharmacological importance. Its well-defined structure, accessible synthetic routes, and diverse biological activities make it a valuable platform for fundamental research and drug development. This guide has provided a detailed overview of its core properties, from its molecular identity and synthesis to its spectroscopic signature and biological relevance. As research continues to uncover the full therapeutic potential of this scaffold, a thorough understanding of its fundamental characteristics, as outlined herein, will be essential for advancing the field.
